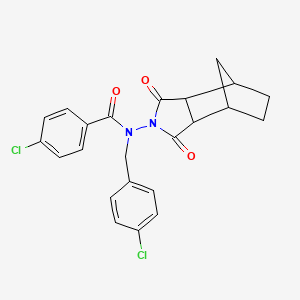![molecular formula C11H11N5O3 B4226595 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B4226595.png)
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
Descripción general
Descripción
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety linked to a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acetamide formation: The nitrated pyrazole is reacted with chloroacetyl chloride to form the acetamide moiety.
Pyridine attachment: Finally, the acetamide is coupled with 3-pyridinemethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Reduction of the nitro group: 2-(4-amino-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE may have applications in:
Medicinal Chemistry: Potential as a pharmacophore for developing new drugs.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group could also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the pyridine ring.
N-(3-pyridinylmethyl)acetamide: Lacks the pyrazole ring.
2-(4-amino-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide: The nitro group is reduced to an amino group.
Uniqueness
The combination of the nitro-substituted pyrazole and the pyridine-linked acetamide makes 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE unique. This structure may confer specific biological activities or chemical reactivity that is not present in the similar compounds listed above.
Propiedades
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c17-11(13-5-9-2-1-3-12-4-9)8-15-7-10(6-14-15)16(18)19/h1-4,6-7H,5,8H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVWAJUVJFJDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-cyano-3-methyl-5-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}-2-thiophenecarboxylate](/img/structure/B4226523.png)


![6-bromo-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4226559.png)
![[4-(3-Chloro-2-methylanilino)piperidin-1-yl]-(4-fluorophenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B4226570.png)
![methyl 4-(2,5-dimethylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226589.png)
![ethyl 1-(4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4226594.png)
![N-(2-furylmethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4226603.png)
![N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide](/img/structure/B4226606.png)
![N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4226613.png)
![2,2-dimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B4226615.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4226617.png)
![Dimethyl 5-[({1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate](/img/structure/B4226618.png)
![5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4226632.png)
